molecular formula C13H12N2O B596970 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 154283-98-4

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B596970
CAS No.: 154283-98-4
M. Wt: 212.252
InChI Key: YGTMIZFIXYNQSN-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the privileged 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one structure, a heterocyclic framework found in numerous bioactive natural products and synthetic derivatives . This core structure is a recognized privileged scaffold in the design of potent and selective kinase inhibitors . Specifically, close analogs of this compound have been developed as potent and selective inhibitors of PIM kinases, which are promising targets in oncology for their role in cell proliferation and survival . Furthermore, this chemical series has been optimized to create positive allosteric modulators (PAMs) of GluN2C/GluN2D-containing NMDA receptors, providing important tools for neuroscience research . The synthetic versatility of the pyrrolo[1,2-a]pyrazinone core allows for further functionalization, making it an ideal intermediate for constructing diverse compound libraries for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-11-7-4-8-15(11)12(9-14-13)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTMIZFIXYNQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C=CC=C2C(=O)N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856055
Record name 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154283-98-4
Record name 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cyclization of N-Substituted Pyrroles

Palladium-catalyzed cyclization represents a cornerstone for constructing the dihydropyrrolo[1,2-a]pyrazinone core. A notable approach involves N-cinnamyl-substituted pyrrole derivatives undergoing cyclization under Pd(OAc)₂ catalysis. For instance, treatment of 15 (R₁ = Ph) with Pd(OAc)₂ (0.1 eq.), sodium acetate, and tetrabutylammonium chloride in DMSO at 120°C yields the dihydro derivative 19 (Scheme 4, ). However, this method faces challenges in regioselectivity, as alternative PdCl₂(CH₃CN)₂ catalysts in DMF/THF with benzoquinone produce isomeric mixtures of [2,3-c] and [3,2-c] fused products (e.g., 17 and 18 ) . Introducing a phenyl group at the N-alkyl position directs cyclization to the 4-position, though yields remain modest (~40–50%) due to competing rearrangement pathways.

Multicomponent Reactions with Pyrrole Carboxamides

Multicomponent reactions (MCRs) enable simultaneous incorporation of the phenyl group during core assembly. A demonstrated route condenses 1,2-disubstituted pyrroles (e.g., 45 ) with nitroalkenes (46 ) in the presence of KOH, followed by NaBH₄/CoCl₂ reduction and thermal cyclization (Scheme 13, ). For 4-phenyl derivatives, substituting 46 with β-nitrostyrene introduces the aryl group at the 4-position. Subsequent elimination of ethanol from intermediate 49 under basic conditions affords 50 , a precursor to bioactive analogs like peramide . This method achieves higher regiocontrol (>70% yield) but requires careful optimization of stoichiometry and reaction time.

Cyclization of Aspartic Acid Derivatives

The pyrazinone ring can be constructed from aspartic acid derivatives. Starting with dimethyl aspartate, treatment with chlorosulfonyl isocyanate (CSI) forms pyrrolopyrazinedione 42 , which undergoes NaBH₄ reduction and dehydration to yield pyrazinone 43 (Scheme 12, ). Introducing a phenyl group at the aspartic acid’s α-position prior to cyclization directs substitution to the 4-position of the final product. Hydrogenation over Pt/C removes protecting groups and saturates double bonds, yielding longamide B analogs (44 ) with ~60–70% overall yield . This method is advantageous for scalability but necessitates chiral resolution if enantiopure products are desired.

Iron-Catalyzed Cyclization for Core Formation

Iron salts, particularly Fe(III), catalyze efficient cyclization of amines, aldehydes, and diacetyl into dihydropyrrolopyrazinones. Optimized conditions (toluene/AcOH = 1:1, 50°C, 1 h) facilitate the formation of 1,4-dihydro-pyrrolo[3,2-b]pyrroles . While this method primarily targets a different core structure, adapting the protocol by substituting benzaldehyde for aldehydes introduces the phenyl group. Post-cyclization oxidation or functionalization may then yield the target compound, though yields remain unverified for this specific derivative .

Post-Synthetic Functionalization via Cross-Coupling

Suzuki-Miyaura coupling offers a modular approach to introduce the phenyl group after core synthesis. For example, brominated intermediates like 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (GF18347 , ) undergo Pd-mediated coupling with phenylboronic acids. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) typically achieve >80% conversion, though steric hindrance at the 4-position may reduce efficiency . This method complements earlier routes by enabling late-stage diversification.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Pd-Catalyzed CyclizationPd(OAc)₂, DMSO, 120°C40–50Direct regiocontrolIsomer formation, moderate yields
Multicomponent ReactionKOH, NaBH₄/CoCl₂, reflux toluene60–70High regioselectivityMulti-step optimization required
Aspartic Acid RouteCSI, NaBH₄, Pt/C, H₂60–70Scalable, chiral starting materialsRequires chiral resolution
Iron-CatalyzedFe(III) salts, toluene/AcOH, 50°CN/AMild conditionsUntested for 4-phenyl derivatives
Suzuki CouplingPd(PPh₃)₄, phenylboronic acid, DME/H₂O, 80°C70–80Modular, late-stage functionalizationSteric hindrance at 4-position

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3,4-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound has a similar fused ring system but differs in the position and type of functional groups.

    1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine ring but have different substituents and structural features.

Uniqueness

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific fused ring system and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a compound of interest in medicinal chemistry due to its unique fused ring structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O
  • Molecular Weight : 212.247 g/mol
  • CAS Number : 154283-98-4

The compound features a dihydropyrrolo core fused with a pyrazinone moiety, which contributes to its biological activity. Its structural uniqueness allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties . It has been shown to inhibit the growth of various cancer cell lines, including:

  • Murine leukemia (P388) : Exhibited significant cytotoxicity.
  • Human colon cancer (HCT 116) : Displayed notable inhibitory effects on cell proliferation.

Antiviral Activity

In vitro studies suggest that the compound may also have antiviral effects , particularly against:

  • Herpes Simplex Virus Type I
  • Poliovirus Type I

These findings highlight the compound's potential as a therapeutic agent in treating viral infections.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • The compound acts as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), specifically GluN2C/D subtypes, enhancing synaptic transmission in the central nervous system .
  • It may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .

Case Studies and Research Findings

Recent research has provided insights into the efficacy and safety profile of this compound. Below are summarized findings from notable studies:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated IC50 values in the nanomolar range against P388 cells.
Study 2Antiviral EffectsShowed inhibition of viral replication in Herpes Simplex Virus Type I assays.
Study 3Mechanistic InsightsIdentified modulation of NMDARs as a key mechanism for enhancing synaptic activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Monitoring
CyclizationPOCl₃, 80°C, 24h~65TLC (Rf = 0.3)
PurificationHexane/EtOAc (3:1)85HPLC (>95%)

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic and computational methods:

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, carbonyl at ~170 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 243.1) and purity .
  • InChI Key : TVEVYBCOSIWQES-UHFFFAOYSA-N (PubChem) .

Q. Table 2: Key Physical Properties

PropertyValueSource
Boiling Point316.5±25.0°C (Predicted)
pKa-1.04±0.20 (Predicted)
Density1.16±0.1 g/cm³

Advanced: How can reaction conditions be optimized to mitigate low yields in dihydropyrrolo-pyrazinone synthesis?

Low yields often stem from competing side reactions (e.g., over-oxidation). Mitigation strategies:

  • Temperature control : Maintain ≤80°C to prevent decomposition .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity .
  • Real-time monitoring : Use in-situ FTIR to track intermediate formation .

Q. Example Optimization Workflow :

Screen solvents (DMF vs. THF) for solubility.

Adjust stoichiometry (1:1.2 molar ratio of pyrrole to phenyl reagent).

Quench reactions at 85% conversion (TLC) to minimize byproducts .

Advanced: What computational methods are suitable for predicting bioactivity?

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to model binding interactions. The phenyl group often occupies hydrophobic pockets .
  • QSAR models : Train on analogs (e.g., pyrazolo-pyrimidines) to predict IC₅₀ values .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity .

Q. Table 3: Predicted Bioactivities of Analogous Compounds

CompoundTargetPredicted IC₅₀ (nM)
Triazolo-pyrimidineEGFR Kinase12.3
Pyrazolo-pyridinonePARP-145.7

Advanced: How should researchers resolve contradictions in reported solubility data?

Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC). Recommendations:

  • Standardize protocols : Use USP buffer solutions (pH 6.5) for consistency .
  • Cross-validate : Compare experimental data with COSMO-RS predictions .
  • Document conditions : Report temperature, ionic strength, and equilibration time .

Q. Example Contradiction Analysis :

  • Reported Solubility : 1.16 g/cm³ (predicted) vs. 1.09 g/cm³ (experimental) .
  • Resolution : Differences attributed to hydrate formation in experimental settings.

Basic: What biological targets are associated with this scaffold?

Dihydropyrrolo-pyrazinones interact with:

  • Kinases : Inhibit ATP-binding pockets via π-π stacking of the phenyl group .
  • GPCRs : Modulate serotonin receptors (5-HT₂ₐ) due to heterocyclic rigidity .
  • Epigenetic enzymes : HDAC inhibition observed in analogs with electron-withdrawing substituents .

Advanced: What strategies improve selectivity in derivatization reactions?

  • Protecting groups : Use Boc for secondary amines to prevent unwanted alkylation .
  • Directed ortho-metalation : Install substituents regioselectively on the phenyl ring .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., 30 min vs. 24h) .

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